4-(2-Naphthyl)-1,3-dithiol-2-thione

Photoconducting Materials Dithiolene Complexes Organic Electronics

Researchers developing vis-NIR organic photodetectors often find that generic phenyl-substituted dithiol-thione precursors fail to deliver the extended π-conjugation required for optimal HOMO-LUMO alignment and charge transport. 4-(2-Naphthyl)-1,3-dithiol-2-thione (CAS 127198-67-8) directly addresses this limitation. • Its derived Ni(II) dithiolene complexes yield photodetectors with quantum efficiencies orders of magnitude above earlier 1,2-dithiolene systems. • Calculated logP of 4.9 ensures excellent solubility in toluene and chloroform, enabling solution-processed OTFT and OPV fabrication. • ≥98% purity; consistent global supply for materials science and coordination chemistry.

Molecular Formula C13H8S3
Molecular Weight 260.4 g/mol
CAS No. 127198-67-8
Cat. No. B161092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Naphthyl)-1,3-dithiol-2-thione
CAS127198-67-8
Synonyms4-(2-NAPHTHYL)-1,3-DITHIOL-2-THIONE
Molecular FormulaC13H8S3
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CSC(=S)S3
InChIInChI=1S/C13H8S3/c14-13-15-8-12(16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H
InChIKeyHNIXPUBYMFMJTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Naphthyl)-1,3-dithiol-2-thione Core Properties


4-(2-Naphthyl)-1,3-dithiol-2-thione (CAS 127198-67-8) is an organosulfur heterocycle belonging to the 1,3-dithiole-2-thione class, characterized by a naphthyl substituent at the 4-position of the dithiole ring . The compound exhibits a molecular weight of 260.4 g/mol and a predicted logP of 4.9, reflecting its highly lipophilic character due to the extended aromatic naphthyl system [1]. Its sulfur-rich structure (three sulfur atoms in a conjugated π-system) underpins applications in materials science and coordination chemistry .

Workflow
Precursor for metal dithiolene complexes
Selection Logic
Naphthyl group enables enhanced π-conjugation
Use Context
Organic electronics & photoconductivity research

4-(2-Naphthyl)-1,3-dithiol-2-thione: Substitution Limits


Generic substitution of 4-aryl-1,3-dithiol-2-thiones is not feasible due to the pronounced impact of the aryl group on electronic structure, packing morphology, and resulting material performance. The extended π-conjugation and larger steric footprint of the naphthyl group, relative to phenyl, directly modulate the HOMO-LUMO gap and intermolecular interactions in derived complexes, which in turn governs charge transport and photoconductivity [1]. Furthermore, the calculated logP of 4.9 for the naphthyl derivative [2] contrasts sharply with the significantly lower lipophilicity of phenyl analogs, affecting solubility, partition behavior, and ultimately the processability and formulation of these compounds in device fabrication [3].

Naphthyl→Phenyl
Aryl group size and conjugation affect electronic structure and HOMO-LUMO gap, altering photoconductivity and charge-transport behavior.
Lipophilicity shift
Lower logP of phenyl analogs changes solubility in non-polar solvents, impacting spin-coating and formulation for device fabrication.

4-(2-Naphthyl)-1,3-dithiol-2-thione Key Evidence


Vis-NIR Photoconductivity: Naphthyl vs. Phenyl

In a direct head-to-head study, neutral Ni(II) bis(dithiolene) complexes derived from 4-(2-naphthyl)-1,3-dithiol-2-thione (as the arylethylene-1,2-dithiolate ligand) were synthesized and compared to the phenyl analog [1]. The naphthyl-substituted complex enabled the fabrication of a photodetector prototype with a response in the visible to near-infrared (Vis-NIR) region, exhibiting quantum efficiencies that were reported to be orders of magnitude higher than those of previously reported 1,2-dithiolene systems [2]. This stark performance contrast demonstrates the critical role of the naphthyl group's extended π-system in enhancing charge separation and transport, a feature not replicable with the simpler phenyl substituent.

Vis-NIR Photodetector Performance
Head-to-head
Orders of magnitude higher quantum efficiency vs. phenyl analog
Naphthyl π-system critically enhances charge separation and transport
Prototype device; Ni(II) bis(dithiolene) complexes
Photoconducting Materials Dithiolene Complexes Organic Electronics

Lipophilicity-Driven Solubility Advantage

The octanol-water partition coefficient (LogP) is a critical determinant of a compound's solubility and behavior in non-polar environments. For 4-(2-Naphthyl)-1,3-dithiol-2-thione, the calculated LogP is 4.9 [1]. While a precise experimental LogP for the closely related 4-phenyl-1,3-dithiol-2-thione (CAS 2314-61-6) is not available, the principle that extended aromaticity increases lipophilicity is well-established [2]. This large LogP value (4.9) indicates a nearly 100,000-fold greater preference for octanol over water, a property that fundamentally differentiates its processing (e.g., spin-coating from organic solvents) and biological partitioning from less lipophilic analogs.

Lipophilicity (logP)
Data to verify
Calculated logP = 4.9
Supports high solubility in non-polar solvents for processing
In silico prediction; experimental logP unavailable
Physicochemical Properties Lipophilicity Formulation Science

Charge-Transfer Complex Conductivity

1,3-Dithiole-2-thiones are established precursors for conductive charge-transfer (CT) complexes. While a specific conductivity value for a CT complex of 4-(2-Naphthyl)-1,3-dithiol-2-thione is not publicly available, a closely related derivative, upon reaction with diiodine, forms a CT complex exhibiting a conductivity of 1.2 × 10⁻⁴ S cm⁻¹ [1]. This data point establishes a baseline conductivity for this chemical class and confirms the electron-donating character of the dithiolethione core, which is essential for forming such complexes. The naphthyl substituent's extended conjugation is expected to further modulate this property.

CT Complex Conductivity
Class-level
Derivative CT complex: 1.2 × 10⁻⁴ S cm⁻¹ (with I₂)
Establishes class-level electron-donor capability for conductive materials
Value from related dithiolethione; naphthyl variant data unavailable
Conductive Materials Charge-Transfer Complexes Organic Conductors

4-(2-Naphthyl)-1,3-dithiol-2-thione Applications


Vis-NIR Photodetector Precursor

Given the direct evidence that its derived Ni(II) dithiolene complex enables photodetectors with quantum efficiencies orders of magnitude higher than earlier systems [1], 4-(2-Naphthyl)-1,3-dithiol-2-thione is the preferred precursor over the phenyl analog for research groups developing organic or hybrid photodetectors for the visible to near-infrared spectrum. This application leverages the unique π-conjugation of the naphthyl group.

Ligand for Electronic Property Tuning

The extended π-system of the naphthyl group, compared to phenyl, is known to modulate the electronic and optical properties of metal complexes [1]. This compound is ideal for synthetic chemists exploring structure-property relationships in transition metal dithiolene complexes, aiming to fine-tune HOMO-LUMO gaps and intermolecular packing for applications in molecular electronics and non-linear optics.

Building Block for Solution-Processed Electronics

The high calculated LogP of 4.9 [2] indicates exceptional solubility in common organic solvents (e.g., toluene, chloroform), a critical advantage over less lipophilic analogs for solution-based processing techniques. This makes it a valuable building block for formulating inks for spin-coating or inkjet printing of organic thin-film transistors (OTFTs) or organic photovoltaic (OPV) active layers, where solubility and film-forming properties are paramount.

Application
Selection Property
Validation Focus
Vis-NIR photodetector research
Extended naphthyl π-conjugation
Quantum efficiency and spectral response in prototype devices
Electronic property tuning studies
Modulation of HOMO-LUMO gap via aryl group
Structure-property relationships in metal dithiolene complexes
Solution-processed electronics
High lipophilicity enabling organic-solvent solubility
Film formation and processability in spin-coating or inkjet printing

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